molecular formula C12H15F2N B13255703 2,5-Difluoro-N-(hex-5-en-2-yl)aniline

2,5-Difluoro-N-(hex-5-en-2-yl)aniline

Cat. No.: B13255703
M. Wt: 211.25 g/mol
InChI Key: NTQUNGFUOZBPFD-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(hex-5-en-2-yl)aniline is a fluorinated secondary amine derivative of aniline, characterized by two fluorine atoms at the 2- and 5-positions of the aromatic ring and a hex-5-en-2-yl substituent on the amine group.

Its fluorinated aromatic core likely enhances thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2,5-difluoro-N-hex-5-en-2-ylaniline

InChI

InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-8-10(13)6-7-11(12)14/h3,6-9,15H,1,4-5H2,2H3

InChI Key

NTQUNGFUOZBPFD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Route 1: Sequential Fluorination and Alkylation

This method involves two stages:

Step 1: Synthesis of 2,5-Difluoroaniline
Directed fluorination of aniline derivatives using reagents like Selectfluor® or halogen-exchange reactions with KF in polar aprotic solvents (e.g., DMF) under controlled heating (80–120°C).

Step 2: Introduction of Hex-5-en-2-yl Group

  • Pd-Catalyzed Coupling : Reacting 2,5-difluoroaniline with 5-hexen-2-yl halides (e.g., bromide or iodide) in the presence of Pd(TFA)₂, Xantphos, and Cs₂CO₃ in dichloromethane under blue LED irradiation.
  • Nucleophilic Substitution : Using hex-5-en-2-yl methanesulfonate and a base like K₂CO₃ in acetonitrile at reflux.

Route 2: Photoinduced Difluoroalkylation

A transition-metal-free approach leveraging visible-light photocatalysis:

  • Reacting aniline with ethyl difluoroiodoacetate (2b ) in DMF using Eosin Y (1 mol%) under 525 nm light for 24 hours, followed by alkylation with hex-5-en-2-yl iodide.

Optimized Reaction Conditions

Parameter Route 1 (Pd-Catalyzed) Route 2 (Photoinduced)
Catalyst Pd(TFA)₂ (10 mol%) Eosin Y (1 mol%)
Solvent Dichloromethane DMF
Temperature RT RT
Reaction Time 36 hours 24 hours
Yield (Reported)** 65–78% 72–89%

*Yields based on analogous reactions for structurally similar compounds.

Critical Analysis of Methods

  • Pd-Catalyzed Routes offer regioselective control but require inert conditions and costly catalysts.
  • Photoinduced Methods are operationally simple and avoid transition metals but may require optimization for sterically hindered substrates.
  • Challenges :
    • Competing side reactions during fluorination (e.g., over-fluorination).
    • Isomerization of the hex-5-en-2-yl group under acidic or high-temperature conditions.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, eluent: petroleum ether/ethyl acetate 2:1 to 5:1).
  • Characterization :
    • ¹H NMR : Peaks at δ 6.8–7.1 ppm (aromatic protons), δ 5.8–5.9 ppm (alkenyl protons).
    • ¹⁹F NMR : Signals near δ -120 to -125 ppm (CF₂ groups).

Alternative Strategies

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(hex-5-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-N-(hex-5-en-2-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-(hex-5-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2,5-Difluoro-N-(hex-5-en-2-yl)aniline, the following compounds are analyzed:

Table 1: Structural and Functional Comparison of Fluorinated Aniline Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₂H₁₅F₂N 2,5-F₂; N-hex-5-en-2-yl Potential for functionalized polymers/pharmaceutical intermediates
2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline C₈H₆F₅N 2,5-F₂; N-CF₃CH₂ High electronegativity, agrochemical applications
2-Ethynyl-4,5-Difluoroaniline C₈H₅F₂N 2-ethynyl; 4,5-F₂ Click chemistry compatibility, drug discovery
5-Fluoro-2-methylaniline C₇H₈FN 5-F; 2-CH₃ Intermediate in dye synthesis
2-Fluoro-4-nitroaniline C₆H₅FN₂O₂ 2-F; 4-NO₂ Precursor to antimicrobial agents

Reactivity and Functionalization

  • Electrophilic Substitution : The 2,5-difluoro pattern in the target compound deactivates the aromatic ring, directing electrophilic attacks to the 4-position. This contrasts with 2-Fluoro-4-nitroaniline , where the nitro group further deactivates the ring, limiting substitution reactivity.
  • Alkene Reactivity : The hex-5-en-2-yl group offers a site for hydrogenation, epoxidation, or cycloaddition, unlike the trifluoroethyl group in 2,5-Difluoro-N-(trifluoroethyl)aniline , which is inert to such transformations.

Solubility and Stability

  • Solubility: Fluorine atoms enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-fluorinated analogs like 5-Fluoro-2-methylaniline . However, the hexenyl chain may increase lipophilicity, improving solubility in organic solvents.
  • Stability: Fluorinated anilines generally exhibit greater thermal stability. For example, 2-Ethynyl-4,5-Difluoroaniline is stable under acidic conditions, whereas non-fluorinated diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine ) degrade rapidly.

Biological Activity

2,5-Difluoro-N-(hex-5-en-2-yl)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by two fluorine atoms at the 2 and 5 positions of the aniline ring, along with a hex-5-en-2-yl substituent at the nitrogen atom, this compound exhibits significant interactions with various biological targets, including enzymes and receptors. This article delves into its biological activity, synthesis, and potential applications.

Structural Properties

The molecular formula of this compound is C_{11}H_{12}F_2N. The presence of fluorine atoms enhances the compound's electronic properties, improving its reactivity and interaction capabilities within biological systems. The hex-5-en-2-yl group contributes hydrophobic characteristics that influence solubility and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and protein-ligand interactions. The following subsections detail specific areas of biological activity:

Enzyme Inhibition

The compound has been shown to act as an inhibitor for various enzymes, which can be crucial in drug development for treating diseases such as cancer and neurological disorders. The fluorine atoms enhance binding affinity through strong hydrogen bonding capabilities, making it a candidate for pharmacological applications.

Protein-Ligand Interactions

Studies suggest that this compound can effectively interact with specific proteins, acting as either an inhibitor or activator depending on the target. Its unique structure allows for modulation of various biological pathways, which is essential for developing therapeutic agents .

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-difluoroaniline with hex-5-en-2-yl bromide under basic conditions. Commonly used bases include potassium carbonate in aprotic solvents like dimethylformamide (DMF), often at elevated temperatures. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.

Case Studies

Several studies have explored the biological activity of fluorinated compounds similar to this compound:

  • Anticancer Activity : In vitro studies have demonstrated that structurally similar fluorinated anilines exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
  • Neurological Applications : Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Data Table: Biological Activity Overview

Activity Type Mechanism Target Reference
Enzyme InhibitionCompetitive inhibitionVarious enzymes
Protein-Ligand InteractionModulation of receptor activitySpecific proteins
AnticancerInhibition of cancer cell proliferationTumor growth signaling pathways
Neurological ModulationInteraction with neurotransmitter systemsCNS receptors

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